2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl acetate
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Overview
Description
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl acetate, commonly referred to as TMDPA, is an organic compound with a wide range of applications in scientific research. It is a white, crystalline solid with a melting point of 79-80 °C and a boiling point of 180-181 °C. TMDPA is a versatile compound used in the synthesis of other compounds, as well as in the study of biochemical and physiological effects.
Scientific Research Applications
Synthesis of Diaryl Derivatives
This compound is an important raw material in the synthesis of diaryl derivatives acting as FLAP regulators . FLAP (5-lipoxygenase-activating protein) is a protein widely distributed within the central nervous system, whose function is to regulate activation of 5-lipoxygenase enzyme .
Crystal Structure Analysis
The crystal structure of the compounds has been studied by X-ray diffraction and conformational analysis . This provides valuable insights into the molecular structure and arrangement of atoms within the compound .
Density Functional Theory (DFT) Study
The molecular structure has been further calculated by density functional theory (DFT) . DFT has been used to calculate and analyze electrostatic potential of molecules as well as molecular frontier orbitals for further analysis of physical and chemical properties of the compound .
Conformational Analysis
Conformational analysis of the compound provides insights into the spatial arrangement of atoms in the molecule and how this arrangement influences the compound’s physical and chemical properties .
Electrostatic Potential Analysis
The electrostatic potential of the molecules has been calculated and analyzed . This analysis provides insights into the compound’s reactivity and stability .
Frontier Molecular Orbitals Analysis
The analysis of molecular frontier orbitals reveals the compound’s nucleophilic reactivity and high stability . This information is crucial in predicting how the compound will interact with other molecules .
Mechanism of Action
Target of Action
Similar compounds, such as 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline , are often used in the borylation of alkylbenzenes . This suggests that the compound might interact with alkylbenzenes or similar structures.
Mode of Action
The compound likely interacts with its targets through a process known as borylation . Borylation is a chemical reaction where a boron atom is introduced into an organic molecule. In the presence of a palladium catalyst, the compound can form pinacol benzyl boronate .
Biochemical Pathways
The compound’s interaction with its targets can affect various biochemical pathways. For instance, the borylation of alkylbenzenes can lead to the formation of boronic esters . These esters are valuable intermediates in organic synthesis and can be used in various reactions, including Suzuki-Miyaura cross-coupling reactions .
Pharmacokinetics
The compound’s solubility in hot methanol suggests that it might have good bioavailability.
Result of Action
The result of the compound’s action is the formation of boronic esters . These esters can be used as intermediates in various chemical reactions, leading to the synthesis of a wide range of organic compounds .
Action Environment
Environmental factors can significantly influence the compound’s action, efficacy, and stability. For instance, the compound should be stored under inert gas and away from air . Furthermore, the compound’s reactivity can be influenced by the presence of a palladium catalyst .
properties
IUPAC Name |
2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BO5/c1-12(18)19-10-11-20-14-8-6-13(7-9-14)17-21-15(2,3)16(4,5)22-17/h6-9H,10-11H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRHOLFGOQZNVOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCCOC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl acetate |
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